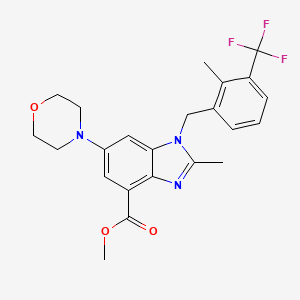

GSK2636771 methyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H24F3N3O3 |

|---|---|

Molecular Weight |

447.4 g/mol |

IUPAC Name |

methyl 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylate |

InChI |

InChI=1S/C23H24F3N3O3/c1-14-16(5-4-6-19(14)23(24,25)26)13-29-15(2)27-21-18(22(30)31-3)11-17(12-20(21)29)28-7-9-32-10-8-28/h4-6,11-12H,7-10,13H2,1-3H3 |

InChI Key |

MUCIJRUEFHGVSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)CN2C(=NC3=C(C=C(C=C32)N4CCOCC4)C(=O)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of GSK2636771 in PTEN-Deficient Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent driver of tumorigenesis in a multitude of human cancers. A key negative regulator of this pathway is the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). Loss of PTEN function, a common event in many cancers, leads to hyperactivation of the PI3K/AKT pathway, promoting uncontrolled cell growth and survival.[1][2]

GSK2636771 is a potent and highly selective, orally bioavailable inhibitor of the p110β isoform of PI3K (PI3Kβ).[3][4][5] Preclinical and clinical studies have demonstrated that cancer cells with deficient PTEN expression are particularly dependent on the PI3Kβ isoform for their growth and survival, creating a synthetic lethal relationship that can be exploited therapeutically.[6] This document provides a comprehensive technical overview of the mechanism of action of GSK2636771 in PTEN-deficient cells, including its effects on downstream signaling, quantitative data on its activity, and detailed experimental protocols.

Core Mechanism of Action

In cells with functional PTEN, the activity of PI3K is tightly controlled. PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the product of PI3K, thereby terminating the downstream signaling cascade. However, in PTEN-deficient cells, the absence of this crucial phosphatase leads to an accumulation of PIP3 at the cell membrane. This sustained PIP3 signaling results in the constitutive activation of AKT and its downstream effectors, such as mammalian target of rapamycin (mTOR) and ribosomal protein S6 kinase (S6K), which in turn drive cell proliferation and survival.[2]

GSK2636771 acts as an ATP-competitive inhibitor of the p110β catalytic subunit of PI3K.[4] By specifically blocking the kinase activity of PI3Kβ, GSK2636771 prevents the phosphorylation of PIP2 to PIP3. This leads to a reduction in PIP3 levels, thereby inhibiting the activation of AKT and its downstream signaling cascade.[1][3] The selective inhibition of PI3Kβ in PTEN-deficient cells effectively shuts down the hyperactive signaling pathway that these cells rely on for their survival, leading to cell growth inhibition and apoptosis.[1][3][6]

Caption: PI3K/AKT signaling in PTEN-deficient cells and the inhibitory action of GSK2636771.

Data Presentation

In Vitro Efficacy of GSK2636771

The following table summarizes the in vitro potency of GSK2636771 in various PTEN-deficient and PTEN wild-type cancer cell lines. The IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.

| Cell Line | Cancer Type | PTEN Status | GSK2636771 IC50 (nM) | Reference |

| PC3 | Prostate | Deficient | 23 | [1] |

| LNCaP | Prostate | Deficient | 178 | [1] |

| LNCaP C4-2 | Prostate | Deficient | 42 | [1] |

| BT549 | Breast | Deficient | Not specified | [1] |

| HCC70 | Breast | Deficient | Not specified | [1] |

| MDA-MB-415 | Breast | Deficient | 40 | [1] |

| Endometrial Cancer Cell Lines | Endometrial | Mutant | Resistant | [7] |

Note: "Not specified" indicates that the source confirms sensitivity but does not provide a specific IC50 value. Endometrial cancer cell lines with PTEN mutations showed resistance to single-agent GSK2636771 in one study.

Clinical Activity of GSK2636771

Clinical trials have evaluated the safety and efficacy of GSK2636771 in patients with advanced solid tumors, particularly those with PTEN deficiency.

| Trial Phase | Patient Population | Dosage | Key Outcomes | Reference |

| Phase I/II | Advanced solid tumors with PTEN deficiency | 25-500 mg once daily (RP2D: 400 mg) | Durable clinical benefit in 11 patients, including a partial response in a patient with CRPC and PIK3CB amplification. | [3] |

| Phase II (NCI-MATCH) | Advanced refractory solid tumors, lymphoma, or myeloma with PTEN mutation/deletion or loss of PTEN protein expression | 400 mg once daily | Modest single-agent activity; Stable disease in 32% of patients with PTEN mutation/deletion and 22% with PTEN protein loss. | [8] |

| Phase Ib/II | PTEN-deficient advanced gastric cancer (in combination with paclitaxel) | 200 mg once daily | Median PFS: 12.1 weeks; Median OS: 33.4 weeks; ORR: 17.9%. | [9] |

CRPC: Castration-Resistant Prostate Cancer; PIK3CB: Gene encoding the p110β subunit of PI3K; PFS: Progression-Free Survival; OS: Overall Survival; ORR: Objective Response Rate.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is a general guideline for assessing the effect of GSK2636771 on the viability of adherent cancer cell lines.

Materials:

-

PTEN-deficient and PTEN-proficient cancer cell lines

-

Complete cell culture medium

-

GSK2636771 (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of GSK2636771 in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 72 hours (or a desired time course) at 37°C in a 5% CO2 incubator.

-

MTT/MTS Addition:

-

For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution and mix thoroughly to dissolve the formazan crystals.

-

For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

-

Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration to determine the IC50 value.

Western Blotting for PI3K Pathway Inhibition

This protocol outlines the procedure to detect changes in the phosphorylation status of key proteins in the PI3K/AKT pathway following treatment with GSK2636771.

Materials:

-

PTEN-deficient cancer cells

-

GSK2636771

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-S6 (Ser235/236), anti-total S6, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Plate cells and allow them to attach. Treat the cells with GSK2636771 at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control like β-actin to ensure equal protein loading.

Caption: A typical workflow for evaluating the in vitro effects of GSK2636771.

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay assesses the ability of cancer cells to grow in a semi-solid medium, a hallmark of malignant transformation, and the inhibitory effect of GSK2636771 on this process.

Materials:

-

PTEN-deficient cancer cells

-

GSK2636771

-

Complete cell culture medium

-

Agarose (low melting point)

-

6-well plates

Procedure:

-

Bottom Agar Layer: Prepare a 0.6% agarose solution in complete medium. Pipette 2 mL of this solution into each well of a 6-well plate and allow it to solidify at room temperature.

-

Cell Suspension Layer: Trypsinize and count the cells. Prepare a cell suspension in complete medium. Mix the cell suspension with a 0.4% agarose solution (kept at 37°C) to a final cell density of 5,000-10,000 cells per well and a final agarose concentration of 0.3%.

-

Plating Cells: Carefully layer 1 mL of the cell/agarose suspension on top of the solidified bottom agar layer.

-

Drug Treatment: After the top layer has solidified, add 100 µL of complete medium containing GSK2636771 at various concentrations (or vehicle control) on top of the agar.

-

Incubation and Feeding: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks. Feed the cells every 2-3 days by adding fresh medium with the drug.

-

Colony Staining and Counting: After the incubation period, stain the colonies with a solution of crystal violet. Count the number of colonies and measure their size using a microscope and imaging software.

-

Analysis: Compare the number and size of colonies in the drug-treated wells to the vehicle control to determine the inhibitory effect of GSK2636771 on anchorage-independent growth.

Conclusion

GSK2636771 is a selective PI3Kβ inhibitor that demonstrates significant anti-tumor activity in preclinical models and clinical trials of PTEN-deficient cancers. Its mechanism of action is centered on the specific inhibition of the p110β isoform of PI3K, which is a critical survival kinase in the absence of PTEN function. By disrupting the hyperactivated PI3K/AKT signaling cascade, GSK2636771 effectively induces cell growth arrest and apoptosis in these vulnerable cancer cells. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit this targeted therapeutic strategy. Further research is ongoing to explore rational drug combinations and identify predictive biomarkers to optimize the clinical application of GSK2636771.[3][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rsc.org [rsc.org]

- 3. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Soft Agar Assays for Anchorage Independent Cell Growth | Cell Biolabs [cellbiolabs.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. PTEN mutant: Gene Variant Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]

- 8. jrmds.in [jrmds.in]

- 9. A PTEN translational isoform has PTEN-like activity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GSK2636771 in the Inhibition of the PI3K/Akt/mTOR Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. GSK2636771 is a potent and selective inhibitor of the PI3Kβ (beta) isoform, which plays a crucial role in mediating signaling downstream of receptor tyrosine kinases, particularly in cancers with loss of the tumor suppressor phosphatase and tensin homolog (PTEN). This technical guide provides an in-depth overview of the mechanism of action of GSK2636771, its inhibitory effects on the PI3K/Akt/mTOR pathway, and detailed experimental protocols for its evaluation.

Introduction to the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTOR Complex 2 (mTORC2).

Activated Akt proceeds to phosphorylate a multitude of downstream substrates, leading to the activation of mTOR Complex 1 (mTORC1). Key downstream effectors of mTORC1 include the S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are pivotal in promoting protein synthesis and cell growth.[1][2] Dysregulation of this pathway, often through mutations in PIK3CA (encoding the p110α subunit of PI3K) or loss of the tumor suppressor PTEN, which dephosphorylates PIP3, is a common event in many cancers.[3][4]

GSK2636771: A Selective PI3Kβ Inhibitor

GSK2636771 is an orally bioavailable small molecule that acts as an ATP-competitive inhibitor of the p110β catalytic subunit of PI3K.[5] Its selectivity for the β-isoform is a key characteristic, as this may offer a therapeutic window by minimizing off-target effects associated with pan-PI3K inhibitors.[6][7] The rationale for targeting PI3Kβ is particularly strong in tumors with PTEN deficiency, where the signaling is predominantly driven by this isoform.[6]

Mechanism of Action

GSK2636771 binds to the ATP-binding pocket of PI3Kβ, preventing the phosphorylation of PIP2 to PIP3. This blockade of the initial step in the signaling cascade leads to a downstream cascade of inhibitory effects. By reducing the levels of PIP3, GSK2636771 prevents the recruitment and activation of Akt. Consequently, the phosphorylation of Akt at key residues (Threonine 308 and Serine 473) is diminished. This inactivation of Akt prevents the subsequent activation of mTORC1 and its downstream effectors, ultimately leading to an inhibition of cell growth, proliferation, and survival in susceptible cancer cells.[5][8]

Quantitative Data on GSK2636771 Inhibition

The inhibitory potency and selectivity of GSK2636771 have been characterized through various biochemical and cellular assays.

Table 1: In Vitro Inhibitory Activity of GSK2636771 against PI3K Isoforms

| PI3K Isoform | IC50 (nM) | Ki (nM) | Selectivity vs. PI3Kβ |

| p110α | >4,680 | - | >900-fold |

| p110β | 5.2 | 0.89 | - |

| p110γ | >4,680 | - | >900-fold |

| p110δ | >52 | - | >10-fold |

Data sourced from biochemical assays.[5][7][8]

Table 2: Cellular Activity of GSK2636771 in PTEN-Deficient Cancer Cell Lines

| Cell Line | Cancer Type | PTEN Status | Assay Type | Endpoint | Value (nM) |

| PC-3 | Prostate Cancer | Null | Cell Viability | EC50 | 36 |

| HCC70 | Breast Cancer | Null | Cell Viability | EC50 | 72 |

| LNCaP | Prostate Cancer | Deficient | Akt Phosphorylation (S473) | EC50 | 178 |

| BT549 | Breast Cancer | Deficient | Cell Viability | - | - |

EC50 values represent the concentration of GSK2636771 required to inhibit the respective endpoint by 50%.[5]

Table 3: Clinical Activity of GSK2636771 in Patients with Advanced Solid Tumors (NCT01458067)

| Parameter | Value |

| Recommended Phase II Dose (RP2D) | 400 mg once daily |

| Partial Response (PR) | 1 patient (metastatic castration-resistant prostate cancer) |

| Stable Disease (SD) ≥ 6 months | 9 patients (14%) |

| Most Common Adverse Events | Diarrhea (48%), Nausea (40%), Vomiting (31%) |

This clinical trial focused on patients with PTEN-deficient tumors.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of GSK2636771.

Biochemical Kinase Assay (PI3-Kinase HTRF™ Assay)

This assay is used to determine the in vitro inhibitory activity of GSK2636771 against different PI3K isoforms.

Materials:

-

Recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

-

GSK2636771 (serially diluted)

-

PIP2 substrate

-

ATP

-

HTRF® KinEASE™-STK S1 peptide substrate

-

STK Antibody-Europium cryptate

-

Streptavidin-XL665

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EGTA, 0.01% Tween-20, 10 mM MgCl2, 1 mM DTT)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of GSK2636771 in DMSO and then in assay buffer.

-

Add the PI3K enzyme, GSK2636771 or vehicle (DMSO), and PIP2 substrate to the microplate wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the HTRF detection reagents (STK Antibody-Europium cryptate and Streptavidin-XL665) to detect the phosphorylated product.

-

Incubate for 60 minutes at room temperature.

-

Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the ratio of the emission signals and determine the IC50 values by fitting the data to a four-parameter logistic equation.[7][8]

Cell Viability Assay (alamarBlue® Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with GSK2636771.

Materials:

-

PTEN-deficient cancer cell lines (e.g., PC-3, HCC70)

-

Complete cell culture medium

-

GSK2636771 (serially diluted)

-

alamarBlue® reagent

-

96-well microplates

-

Spectrophotometer or fluorometer

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of GSK2636771 or vehicle control for 72 hours.

-

Add alamarBlue® reagent to each well (typically 10% of the culture volume).

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 570 nm and 600 nm or fluorescence at an excitation of 560 nm and an emission of 590 nm.

-

Calculate the percentage of alamarBlue® reduction, which is proportional to the number of viable cells.

-

Determine the EC50 values by plotting the percentage of viability against the log concentration of GSK2636771.[8]

Western Blotting for Akt Phosphorylation

This technique is used to assess the phosphorylation status of Akt and other downstream targets of the PI3K pathway.

Materials:

-

PTEN-deficient cancer cell lines

-

GSK2636771

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus (e.g., wet or semi-dry)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt, rabbit anti-phospho-S6K (Thr389), rabbit anti-total S6K)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with GSK2636771 at various concentrations and time points.

-

Lyse the cells on ice using lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[10][11][12]

Visualizing the Impact of GSK2636771

Diagrams are essential for illustrating the complex signaling pathways and experimental workflows.

Caption: PI3K/Akt/mTOR pathway and the inhibitory action of GSK2636771.

Caption: Workflow for Western blot analysis of Akt phosphorylation.

Conclusion

GSK2636771 is a highly selective and potent inhibitor of the PI3Kβ isoform, demonstrating significant anti-proliferative activity, particularly in cancer cells with PTEN loss. Its mechanism of action, centered on the blockade of the PI3K/Akt/mTOR signaling pathway, has been well-characterized through a variety of in vitro and in vivo studies. The data presented in this guide underscore the therapeutic potential of targeting PI3Kβ with GSK2636771. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation into the role of PI3Kβ in cancer and the development of novel therapeutic strategies.

References

- 1. Therapeutic targeting of the mTOR-signalling pathway in cancer: benefits and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct Roles of mTOR Targets S6K1 and S6K2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. content-assets.jci.org [content-assets.jci.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. ascopubs.org [ascopubs.org]

- 10. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

GSK2636771: A Technical Guide to its PI3K Isoform Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methyl selectivity profile of GSK2636771, a potent and orally bioavailable inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K). This document outlines the quantitative selectivity, the experimental methodology used to determine this profile, and relevant signaling pathway information.

Core Data Presentation: PI3K Isoform Selectivity

GSK2636771 is a highly selective inhibitor of the PI3Kβ isoform. Its inhibitory activity has been quantified against the four Class I PI3K catalytic isoforms (p110α, p110β, p110δ, and p110γ). The compound demonstrates a significant preference for p110β, with substantially lower potency against other isoforms.

GSK2636771 is an adenosine triphosphate (ATP)-competitive inhibitor.[1][2] The selectivity of GSK2636771 for PI3Kβ was determined through biochemical activity assays.[1]

Table 1: GSK2636771 Inhibition of Class I PI3K Isoforms

| PI3K Isoform | IC50 (nM) | Selectivity vs. p110β | Apparent Ki (nM) |

| p110β | 5.2[1][3][4] | - | 0.89[1][2][4] |

| p110α | >4700 (>900-fold)[1][3][4] | >900-fold | Not Reported |

| p110δ | >52 (>10-fold)[1][3][4] | >10-fold | Not Reported |

| p110γ | >4700 (>900-fold)[1][3][4] | >900-fold | Not Reported |

Experimental Protocols: Biochemical Kinase Assay for PI3K Isoform Selectivity

The determination of the half-maximal inhibitory concentration (IC50) values for GSK2636771 against the different PI3K isoforms is performed using a biochemical kinase assay. While the specific proprietary details of the assay used for GSK2636771 are not publicly disclosed, a representative protocol based on common industry practices for ATP-competitive kinase inhibitors is described below. This type of assay measures the enzymatic activity of the purified kinase in the presence of varying concentrations of the inhibitor.

Objective: To determine the concentration of GSK2636771 required to inhibit 50% of the enzymatic activity of each PI3K isoform.

Materials:

-

Purified, recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ/p101)

-

GSK2636771, serially diluted

-

Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)

-

Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)

-

ATP, including a radiolabeled tracer (e.g., [γ-³²P]ATP) or a system for non-radioactive detection (e.g., ADP-Glo™)

-

Phosphocellulose filter plates or other capture membranes

-

Stop solution (e.g., HCl or EDTA)

-

Scintillation counter or luminescence plate reader

Procedure:

-

Enzyme and Substrate Preparation: The PI3K enzyme and the lipid substrate (PIP2) are prepared in the kinase reaction buffer.

-

Inhibitor Incubation: The PI3K enzyme is pre-incubated with serially diluted concentrations of GSK2636771 for a defined period to allow for inhibitor binding.

-

Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of the ATP mixture (containing the tracer). The reaction is allowed to proceed for a set time at a controlled temperature (e.g., room temperature or 30°C).

-

Termination of Reaction: The reaction is stopped by the addition of a stop solution.

-

Detection of Product:

-

Radiometric Detection: The reaction mixture is transferred to a phosphocellulose filter plate. The negatively charged phosphorylated product (PIP3) binds to the filter, while the unreacted [γ-³²P]ATP is washed away. The amount of radioactivity on the filter, corresponding to the kinase activity, is measured using a scintillation counter.

-

Luminescent Detection (e.g., ADP-Glo™ Assay): This method measures the amount of ADP produced in the kinase reaction. After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the ADP to ATP, which is subsequently used in a luciferase reaction to generate a luminescent signal. The intensity of the light is proportional to the kinase activity.

-

-

Data Analysis: The measured signal (radioactivity or luminescence) is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value for each PI3K isoform.

Mandatory Visualizations

PI3K Signaling Pathway

The PI3K pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. The four Class I PI3K isoforms have distinct roles in mediating signals from different upstream receptors.

Caption: Simplified PI3K signaling pathway highlighting isoform-specific activation and the inhibitory action of GSK2636771 on p110β.

Experimental Workflow for Determining PI3K Isoform Selectivity

The following diagram illustrates the general workflow for assessing the selectivity of a compound like GSK2636771 against the panel of PI3K isoforms.

Caption: A generalized workflow for determining the IC50 and selectivity profile of a PI3K inhibitor.

References

Preclinical Profile of GSK2636771 in Prostate Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of GSK2636771, a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ), with a specific focus on its activity in prostate cancer models. The information presented herein is intended to offer a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of this pathway, frequently driven by the loss of the tumor suppressor phosphatase and tensin homolog (PTEN), is a common feature in many cancers, including prostate cancer.[1][3] GSK2636771 is an orally bioavailable, ATP-competitive inhibitor of PI3Kβ, an isoform that plays a crucial role in driving PI3K pathway activation in PTEN-deficient tumors.[1][3] Preclinical evidence suggests that the selective inhibition of PI3Kβ by GSK2636771 may offer a therapeutic advantage in prostate cancers characterized by PTEN loss, while potentially minimizing toxicities associated with broader PI3K inhibition.[1][3]

Mechanism of Action and Selectivity

GSK2636771 demonstrates high potency and selectivity for the p110β catalytic subunit of PI3K. In biochemical assays, it exhibits a half-maximal inhibitory concentration (IC50) of 5.2 nmol/L against p110β.[4][5][6] The selectivity of GSK2636771 is a key attribute, with over 900-fold greater potency for PI3Kβ compared to the p110α and p110γ isoforms, and more than 10-fold selectivity over the p110δ isoform.[4][5] This selectivity is hypothesized to reduce the on- and off-target effects often seen with pan-PI3K inhibitors.[2]

Signaling Pathway

GSK2636771 exerts its anti-tumor effects by inhibiting the PI3K/Akt/mTOR signaling cascade. In PTEN-deficient prostate cancer cells, the loss of PTEN's phosphatase activity leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates PI3Kβ. Activated PI3Kβ phosphorylates and activates downstream effectors, most notably Akt. Phosphorylated Akt (p-Akt) then modulates a variety of substrates that promote cell survival and proliferation. By selectively inhibiting PI3Kβ, GSK2636771 effectively blocks this signaling cascade, leading to decreased Akt phosphorylation and inhibition of downstream signaling.

References

An In-depth Technical Guide to GSK2636771: Mechanism of Action and Induction of Tumor Cell Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2636771 is a potent, orally bioavailable, and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in a multitude of human cancers. GSK2636771 exerts its anti-tumor effects primarily by inhibiting PI3Kβ, which is particularly crucial for the survival of cancer cells with loss of the tumor suppressor phosphatase and tensin homolog (PTEN). This inhibition leads to a downstream cascade of events culminating in the induction of apoptosis. This technical guide provides a comprehensive overview of GSK2636771, focusing on its mechanism of action, its quantifiable effects on tumor cells, and detailed protocols for key experimental assays used to evaluate its pro-apoptotic activity.

Introduction to GSK2636771

GSK2636771 is an adenosine triphosphate (ATP)-competitive inhibitor of PI3Kβ.[1][2][3] It demonstrates high selectivity for the p110β isoform over other class I PI3K isoforms (p110α, p110γ, and p110δ).[1][3][4][5] The rationale for developing a PI3Kβ-selective inhibitor stems from the observation that tumors with PTEN deficiency exhibit a particular dependence on PI3Kβ signaling for their growth and survival.[2][3][6] By selectively targeting this isoform, GSK2636771 aims to achieve a therapeutic window, maximizing anti-tumor efficacy while minimizing the on-target toxicities associated with pan-PI3K inhibitors.[2][3] Preclinical and clinical studies have demonstrated that GSK2636771 effectively modulates the PI3K/AKT pathway and shows anti-tumor activity in PTEN-deficient cancer models and patients.[1][7]

Mechanism of Action: The PI3K/AKT Pathway and Apoptosis Induction

The PI3K/AKT/mTOR pathway is a central signaling cascade that promotes cell survival by inhibiting apoptosis.[8][9][10] In normal cells, its activation is tightly regulated. However, in many cancers, the pathway is constitutively active due to genetic alterations, such as mutations in PIK3CB (the gene encoding p110β) or loss of the tumor suppressor PTEN.[9][11][12]

The canonical PI3K/AKT signaling pathway proceeds as follows:

-

Activation: Growth factors bind to receptor tyrosine kinases (RTKs), leading to the recruitment and activation of PI3K.

-

PIP3 Production: Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[9]

-

AKT Recruitment and Activation: PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT (also known as Protein Kinase B) and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and full activation of AKT.[8]

-

Downstream Signaling: Activated AKT phosphorylates a wide array of downstream substrates to promote cell survival. Key anti-apoptotic mechanisms include:

-

Inhibition of Pro-Apoptotic Bcl-2 Family Proteins: AKT can phosphorylate and inactivate pro-apoptotic proteins like Bad and Bax, preventing them from inducing mitochondrial outer membrane permeabilization.[13]

-

Inhibition of GSK3β: AKT phosphorylates and inhibits Glycogen Synthase Kinase-3β (GSK3β).[1] GSK3 can promote apoptosis through the intrinsic mitochondrial pathway, so its inhibition by AKT is a pro-survival signal.[14][15]

-

Inhibition of Transcription Factors: AKT can inhibit pro-apoptotic transcription factors of the FoxO family, preventing the expression of genes required for cell death.[13]

-

GSK2636771-Mediated Apoptosis: GSK2636771 selectively binds to the ATP-binding pocket of PI3Kβ, inhibiting its kinase activity.[1] In PTEN-deficient tumors where PI3Kβ signaling is hyperactive, this inhibition has profound consequences:

-

Reduced PIP3 Levels: Inhibition of PI3Kβ blocks the conversion of PIP2 to PIP3.

-

Decreased AKT Activation: The reduction in PIP3 prevents the recruitment and phosphorylation of AKT, leading to a significant decrease in active, phosphorylated AKT (pAKT).[1][4][7]

-

Release of Apoptotic Brakes: With reduced pAKT, the downstream pro-survival signals are attenuated. Pro-apoptotic proteins like Bad are not inhibited, and the pro-apoptotic activity of GSK3β is unleashed.[1][14] This shifts the cellular balance from survival towards apoptosis. The Bcl-2 family of proteins, which are critical regulators of the mitochondrial (intrinsic) pathway of apoptosis, are key effectors in this process.[16][17] The inhibition of AKT signaling ultimately leads to the activation of effector caspases (like caspase-3) and the cleavage of substrates such as poly(ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis.[11][12]

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the inhibitory and cellular activity of GSK2636771.

Table 1: Inhibitory and Binding Activity of GSK2636771

| Parameter | PI3Kβ (p110β) | PI3Kα (p110α) | PI3Kγ (p110γ) | PI3Kδ (p110δ) | Reference |

|---|---|---|---|---|---|

| Ki (nM) | 0.89 | >900-fold selectivity | >900-fold selectivity | >10-fold selectivity | [1][5] |

| IC50 (nM) | 5.2 | >900-fold selectivity | >900-fold selectivity | >10-fold selectivity |[1][3][5] |

Table 2: Cellular Activity of GSK2636771 in PTEN-Deficient Tumor Cell Lines

| Cell Line | Cancer Type | PTEN Status | EC50 (nM) | Reference |

|---|---|---|---|---|

| PC-3 | Prostate Adenocarcinoma | Null | 36 | [4] |

| HCC70 | Breast Cancer | Null | 72 | [4] |

| BT549 | Breast Cancer | Deficient | Not specified |[4] |

Table 3: Clinical Pharmacodynamic Effects of GSK2636771 (400 mg QD)

| Biomarker | Tissue | Effect | % of Patients Showing Effect | Reference |

|---|---|---|---|---|

| pSer473 AKT / Total AKT Ratio | Tumor Biopsies | Decrease | 80% (4/5) | [7] |

| pThr246 PRAS40 | Tumor Biopsies | Decrease | 80% (4/5) | [7] |

| pSer235/236 S6RP | Tumor Biopsies | Decrease | 40% (2/5) | [7] |

| pThr308 AKT | Tumor Biopsies | Decrease | 40% (2/5) |[7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of GSK2636771's effects on tumor cell apoptosis.

Cell Viability Assay (e.g., CellTiter-Blue®)

This protocol is used to determine the concentration of GSK2636771 required to reduce cell viability by 50% (EC50).

Methodology: [4]

-

Cell Seeding: Plate cells in 96-well microtiter plates at an optimized density (e.g., 1,500-15,000 cells/well) to ensure they are 80-90% confluent at the end of the experiment. Allow cells to adhere for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of GSK2636771 (e.g., from 100 pM to 10 µM) in triplicate. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Add a resazurin-based reagent like CellTiter-Blue® to each well and incubate for 1.5-4 hours. The reagent measures the metabolic capacity of viable cells.

-

Data Acquisition: Measure the fluorescence or absorbance using a microplate reader.

-

Data Analysis: Normalize the readings to the vehicle-treated control cells. Calculate the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blotting for Pathway Modulation and Apoptosis Markers

This protocol is used to detect changes in the phosphorylation status of key signaling proteins (e.g., AKT, GSK3β) and to identify markers of apoptosis (e.g., cleaved PARP).[18][19]

Methodology: [1]

-

Cell Treatment and Lysis: Plate cells and treat with GSK2636771 at desired concentrations and time points. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween® 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-pAKT (Ser473), anti-total AKT, anti-cleaved PARP, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Densitometry can be used for semi-quantitative analysis.

Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21]

Methodology: [21]

-

Cell Seeding and Treatment: Seed approximately 1 x 106 cells in a culture flask. After 24 hours, treat with GSK2636771 for the desired duration.

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then combine them with the supernatant collected earlier.

-

Washing: Wash the cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of ~1 x 106 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, APC) and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: GSK2636771 inhibits PI3Kβ, blocking AKT activation and promoting apoptosis.

Western Blotting Workflow Diagram

Caption: Key steps in the Western Blotting workflow for protein analysis.

Annexin V Apoptosis Assay Workflow Diagram

Caption: Workflow for quantifying apoptosis via Annexin V/PI flow cytometry.

Conclusion

GSK2636771 is a selective PI3Kβ inhibitor that shows significant promise as a targeted therapy, particularly for tumors characterized by PTEN loss. Its mechanism of action is centered on the direct inhibition of the PI3K/AKT survival pathway, which effectively removes the brakes on programmed cell death. By decreasing the levels of phosphorylated AKT, GSK2636771 unleashes the activity of pro-apoptotic proteins, ultimately leading to tumor cell apoptosis. The quantitative data from both preclinical and clinical studies support its potent and selective activity. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the pro-apoptotic effects of GSK2636771 and similar targeted agents in the drug development pipeline.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PI3K-beta Inhibitor for PTEN Loss-Related Cancers · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. lktlabs.com [lktlabs.com]

- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synergistic interactions with PI3K inhibition that induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synergistic interactions with PI3K inhibition that induce apoptosis | eLife [elifesciences.org]

- 13. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 14. The paradoxical pro- and anti-apoptotic actions of GSK3 in the intrinsic and extrinsic apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Paradoxical Pro- and Anti-apoptotic Actions of GSK3 in the Intrinsic and Extrinsic Apoptosis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Biological Targets of GSK2636771: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2636771 is an orally bioavailable small molecule that has garnered significant interest in the field of oncology. As a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, it represents a targeted therapeutic approach for various malignancies. This technical guide provides an in-depth overview of the biological targets of GSK2636771, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Primary Biological Target: PI3Kβ

The primary biological target of GSK2636771 is the p110β catalytic subunit of the class I phosphoinositide 3-kinases (PI3Kβ).[1][2][3] GSK2636771 acts as an adenosine triphosphate (ATP)-competitive inhibitor, effectively blocking the kinase activity of PI3Kβ.[2][4] This inhibition is highly selective, a key characteristic that distinguishes it from pan-PI3K inhibitors and is hypothesized to result in fewer off-target toxicities.[4][5]

The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[6][7][8] Dysregulation of this pathway is a frequent event in human cancers, often driven by mutations in key components like PIK3CA (encoding the p110α subunit) or the loss of the tumor suppressor phosphatase and tensin homolog (PTEN).[6][8][9] PTEN is a negative regulator of the PI3K pathway, and its loss leads to hyperactivation of PI3K signaling.[3] Preclinical studies have demonstrated that PTEN-deficient tumor cells are particularly reliant on the PI3Kβ isoform for survival and proliferation, making GSK2636771 a promising therapeutic strategy for PTEN-null cancers.[1][2][6]

Quantitative Data Summary

The potency and selectivity of GSK2636771 have been characterized through various preclinical studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of GSK2636771

| Parameter | Value | Description |

| Ki (PI3Kβ) | 0.89 nM[2][10] | Inhibitor constant, a measure of binding affinity. |

| IC50 (PI3Kβ) | 5.2 nM[2][4][10] | Half-maximal inhibitory concentration, indicating the concentration of the drug required to inhibit 50% of the enzyme's activity. |

| Selectivity | >900-fold over PI3Kα and PI3Kγ, >10-fold over PI3Kδ[1][2][4] | Demonstrates the high selectivity of GSK2636771 for the β isoform of PI3K. |

Table 2: Cellular Activity of GSK2636771 in PTEN-deficient Cell Lines

| Cell Line | Cancer Type | EC50 |

| PC-3 | Prostate Adenocarcinoma | 36 nM[1] |

| HCC70 | Breast Cancer | 72 nM[1] |

Table 3: Clinical Trial Dosing and Response

| Trial Phase | Dose | Patient Population | Key Findings |

| Phase I | 25–500 mg once daily[2][6] | Patients with PTEN-deficient advanced solid tumors[2][6] | Recommended Phase II dose (RP2D) identified as 400 mg once daily.[2][6] A partial response was observed in a patient with castration-resistant prostate cancer (CRPC) and PIK3CB amplification.[2][6] |

| Phase I (Combination) | 200 mg, 300 mg, 400 mg once daily with enzalutamide[4][5][11] | Patients with PTEN-deficient metastatic castration-resistant prostate cancer (mCRPC)[4][5][11] | Recommended dose of GSK2636771 was 200 mg with enzalutamide.[4][5] The 12-week non-progressive disease rate was 50%.[4][5][11] |

| Phase I/II (Combination) | 200 mg once daily with pembrolizumab[9] | Patients with mCRPC and PTEN loss[9] | Showed promising preliminary antitumor activity and durable responses.[9] |

Signaling Pathway and Mechanism of Action

GSK2636771 exerts its therapeutic effect by inhibiting the PI3Kβ-mediated signaling cascade. In PTEN-deficient tumors, the loss of PTEN's phosphatase activity leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates, promoting cell survival, proliferation, and growth.

By inhibiting PI3Kβ, GSK2636771 prevents the phosphorylation of PIP2 to PIP3. This leads to a reduction in AKT phosphorylation and a subsequent decrease in the activity of downstream effectors such as mTOR.[7] The ultimate result is the inhibition of tumor cell growth and the induction of apoptosis.[3][7]

Experimental Protocols

The identification and characterization of GSK2636771's biological targets have been accomplished through a variety of standard and specialized experimental protocols.

Kinase Inhibition Assay

Objective: To determine the in vitro potency and selectivity of GSK2636771 against different PI3K isoforms.

Methodology:

-

Recombinant human PI3K isoforms (α, β, γ, δ) are used.

-

The kinase reaction is initiated by adding ATP and the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2).

-

GSK2636771 is added at varying concentrations.

-

The production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) is measured, typically using a luminescence-based assay or mass spectrometry.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay

Objective: To assess the effect of GSK2636771 on the growth of cancer cell lines.

Methodology:

-

Cancer cell lines (e.g., PTEN-deficient PC-3 and HCC70 cells) are seeded in 96-well plates.[1]

-

After allowing the cells to adhere, they are treated with a range of concentrations of GSK2636771.[1]

-

Cells are incubated for a defined period (e.g., 72 hours).[1]

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Blue® assay, which measures metabolic activity.[1]

-

EC50 values (the concentration of a drug that gives a half-maximal response) are determined.[1]

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Facebook [cancer.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. DSpace [repository.icr.ac.uk]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. Gsk-2636771 | C22H22F3N3O3 | CID 56949517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A Phase I, Open-Label, Dose-Finding Study of GSK2636771, a PI3Kβ Inhibitor, Administered with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of GSK2636771: A Selective PI3Kβ Inhibitor

A Technical Whitepaper for Drug Development Professionals

Introduction

GSK263677_71 is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform, a key node in the PI3K/Akt/mTOR signaling pathway.[1] Dysregulation of this pathway is a frequent event in the progression of many solid tumors, making it a prime target for therapeutic intervention.[1][2] GSK2636771 has demonstrated significant potential in preclinical and clinical settings, particularly in tumors characterized by the loss of the tumor suppressor phosphatase and tensin homolog (PTEN).[3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of GSK2636771 and its pivotal methyl ester precursor.

Discovery and Preclinical Characterization

GSK2636771 was identified as a potent, orally bioavailable, and ATP-competitive inhibitor of PI3Kβ.[3] Its discovery was driven by the need for isoform-selective PI3K inhibitors to minimize off-target effects associated with pan-PI3K inhibition.[4] Preclinical studies have extensively characterized its selectivity and efficacy.

Potency and Selectivity

GSK2636771 exhibits remarkable selectivity for the PI3Kβ isoform. Biochemical assays have determined its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) against a panel of PI3K isoforms.

| Isoform | Ki (nM) | IC50 (nM) | Selectivity vs. PI3Kβ |

| PI3Kβ | 0.89[3][5] | 5.2[5] | - |

| PI3Kα | >900-fold[3][6] | - | >900-fold |

| PI3Kγ | >900-fold[3][6] | - | >900-fold |

| PI3Kδ | >10-fold[3][6] | - | >10-fold |

Table 1: In vitro potency and selectivity of GSK2636771 against PI3K isoforms.

Cellular Activity

The inhibitory activity of GSK2636771 was evaluated in various cancer cell lines, with a particular focus on those with PTEN deficiency. PTEN is a crucial negative regulator of the PI3K pathway, and its loss leads to hyperactivation of PI3Kβ signaling.[2]

| Cell Line | Cancer Type | PTEN Status | EC50 (nM) |

| PC-3 | Prostate Adenocarcinoma | Null | 36[3] |

| HCC70 | Breast Cancer | Null | 72[3] |

Table 2: Cellular activity of GSK2636771 in PTEN-null cancer cell lines.

In these PTEN-deficient cell lines, GSK2636771 treatment led to a significant decrease in cell viability and a marked reduction in the phosphorylation of Akt, a downstream effector of PI3K.[3][6]

The PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. The binding of extracellular growth factors to receptor tyrosine kinases (RTKs) on the cell surface triggers the activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, leading to its phosphorylation and activation. Activated Akt, in turn, phosphorylates a multitude of downstream targets, promoting cell survival and proliferation. The tumor suppressor PTEN antagonizes this pathway by dephosphorylating PIP3 back to PIP2, thus terminating the signal. In cancers with PTEN loss, the PI3K/Akt pathway is constitutively active, driving tumor growth.[4] GSK2636771 selectively inhibits the PI3Kβ isoform, thereby blocking the production of PIP3 and inhibiting downstream Akt signaling.[1]

Synthesis of GSK2636771 and its Methyl Ester

The synthesis of GSK2636771 involves a multi-step process, with the methyl ester, methyl 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-yl-1H-benzimidazole-4-carboxylate, serving as a key intermediate. The following protocols are based on the procedures outlined in patent literature.

Experimental Workflow for the Synthesis of GSK2636771

Synthesis of Methyl 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-yl-1H-benzimidazole-4-carboxylate (Methyl Ester Intermediate)

Step 1: Synthesis of Methyl 3-amino-4-((2-methyl-3-(trifluoromethyl)benzyl)amino)benzoate

To a solution of methyl 3,4-diaminobenzoate in a suitable solvent such as dichloromethane, is added 2-methyl-3-(trifluoromethyl)benzaldehyde. The reaction mixture is stirred at room temperature, followed by the addition of a reducing agent, for instance, sodium triacetoxyborohydrate. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion. Upon completion, the reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of Methyl 2-methyl-1-((2-methyl-3-(trifluoromethyl)phenyl)methyl)-6-nitro-1H-benzo[d]imidazole-4-carboxylate

Methyl 3-amino-4-((2-methyl-3-(trifluoromethyl)benzyl)amino)benzoate is dissolved in acetic acid. To this solution, an acetylating agent such as acetic anhydride is added, and the mixture is heated. The progress of the cyclization reaction is monitored by TLC or LC-MS. After the reaction is complete, the mixture is cooled and poured into ice water. The precipitated solid is collected by filtration, washed with water, and dried to afford the benzimidazole derivative.

Step 3: Synthesis of Methyl 6-amino-2-methyl-1-((2-methyl-3-(trifluoromethyl)phenyl)methyl)-1H-benzo[d]imidazole-4-carboxylate

The nitro-substituted benzimidazole from the previous step is subjected to reduction. This can be achieved by using a reducing agent like iron powder in the presence of ammonium chloride in a mixture of ethanol and water, or by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is monitored until the starting material is consumed. The reaction mixture is then filtered, and the filtrate is concentrated. The residue is partitioned between an organic solvent and water, and the organic layer is dried and concentrated to give the amino-benzimidazole.

Step 4: Synthesis of Methyl 2-methyl-6-morpholino-1-((2-methyl-3-(trifluoromethyl)phenyl)methyl)-1H-benzo[d]imidazole-4-carboxylate

The amino-benzimidazole is reacted with a morpholine-installing reagent. For example, it can be reacted with bis(2-chloroethyl) ether in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is heated to drive it to completion. After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired methyl ester intermediate.

Synthesis of GSK2636771 (Final Compound)

Step 5: Saponification of the Methyl Ester

The methyl ester intermediate, methyl 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-yl-1H-benzimidazole-4-carboxylate, is hydrolyzed to the corresponding carboxylic acid. This is typically achieved by treating the ester with a base, such as lithium hydroxide or sodium hydroxide, in a mixture of solvents like tetrahydrofuran, methanol, and water. The reaction is stirred at room temperature until the ester is completely consumed. The reaction mixture is then acidified with a suitable acid, such as hydrochloric acid, to precipitate the final product, GSK2636771. The solid is collected by filtration, washed with water, and dried to give the pure compound.

Clinical Development

GSK2636771 has undergone clinical evaluation to assess its safety, tolerability, pharmacokinetics, and anti-tumor activity.

Phase I/II Clinical Trials

A first-in-human, dose-escalation study was conducted in patients with advanced solid tumors, particularly those with PTEN deficiency.[3] The study aimed to determine the recommended Phase II dose (RP2D) and evaluate the preliminary efficacy of GSK2636771.[3]

| Parameter | Value |

| Patient Population | Advanced solid tumors with PTEN deficiency[3] |

| Dose Escalation Range | 25-500 mg once daily[3] |

| Recommended Phase II Dose (RP2D) | 400 mg once daily[3] |

| Common Adverse Events | Diarrhea, nausea, vomiting[3] |

| Dose-Limiting Toxicities | Hypophosphatemia, hypocalcemia[3] |

Table 3: Key parameters from the first-in-human clinical trial of GSK2636771.

The trial demonstrated that GSK2636771 has a manageable safety profile and shows signs of anti-tumor activity in patients with PTEN-deficient tumors.[3] A notable decrease in the phospho-Akt/total Akt ratio was observed in tumor biopsies, confirming target engagement.[3] Further clinical investigations, including combination therapies, are ongoing to fully elucidate the therapeutic potential of GSK2636771.

Conclusion

GSK2636771 is a highly selective and potent PI3Kβ inhibitor with a well-defined mechanism of action. Its targeted activity in PTEN-deficient cancers, coupled with a manageable safety profile in early clinical trials, positions it as a promising therapeutic agent in the landscape of precision oncology. The synthetic route to GSK2636771, proceeding through a key methyl ester intermediate, is robust and scalable, enabling the production of this important molecule for further clinical investigation and potential therapeutic use. The ongoing research and clinical development of GSK2636771 will continue to shed light on its full potential in treating a range of solid tumors.

References

- 1. TW201502124A - Method for preparation of benzimidazole derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. banglajol.info [banglajol.info]

- 5. jocpr.com [jocpr.com]

- 6. Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of GSK2636771: A Technical Guide to its Enzymatic Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzymatic characterization of GSK2636771, a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K). This document details the quantitative biochemical activity, selectivity, and cellular effects of GSK2636771, along with the experimental methodologies used for its characterization.

Core Enzymatic Activity and Selectivity

GSK2636771 is an orally bioavailable, adenosine triphosphate (ATP)-competitive inhibitor of PI3Kβ.[1] Its primary mechanism of action is the selective inhibition of PI3Kβ kinase activity within the PI3K/Akt/mTOR signaling pathway, which can lead to the induction of apoptosis and inhibition of cell growth in tumor cells that are dependent on PI3Kβ signaling.[2][3] This is particularly relevant in tumors with a loss of the tumor suppressor phosphatase and tensin homolog (PTEN).[2][4]

Quantitative Inhibition Data

The inhibitory activity and selectivity of GSK2636771 have been determined through various in vitro assays. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Selectivity vs. PI3Kα | Selectivity vs. PI3Kγ | Selectivity vs. PI3Kδ |

| Ki (apparent) | 0.89 nM[1][5] | >900-fold[1][4] | >900-fold[1][4] | >10-fold[1][4] |

| IC50 | 5.2 nM[2][6] | >900-fold[2] | >900-fold[2] | >10-fold[2] |

Cellular Activity in PTEN-Deficient Cancer Models

The enzymatic inhibition of PI3Kβ by GSK2636771 translates to potent cellular activity, particularly in cancer cell lines with PTEN deficiency, which renders them reliant on the PI3Kβ isoform for survival and proliferation.

Cell Viability Data

The effect of GSK2636771 on the viability of various cancer cell lines has been assessed. The half-maximal effective concentrations (EC50) for cell viability in PTEN-null cell lines are presented below.

| Cell Line | Cancer Type | PTEN Status | EC50 (SF50) |

| PC-3 | Human Prostate Adenocarcinoma | Null | 36 nM[4] |

| HCC70 | Human Breast Cancer | Null | 72 nM[4] |

Treatment with GSK2636771 leads to a significant decrease in cell viability in p110β-reliant, PTEN-deficient prostate (PC3) and breast (BT549, HCC70) cancer cell lines.[4][6]

Target Engagement: AKT Phosphorylation

A key pharmacodynamic marker of PI3K pathway inhibition is the phosphorylation status of the downstream effector protein AKT. GSK2636771 treatment results in a marked decrease in AKT phosphorylation at Ser473 in PTEN-deficient prostate and breast cancer cell lines, confirming target engagement in a cellular context.[4][6]

Experimental Protocols

Biochemical Kinase Activity Assay (PI3-Kinase HTRF™ Assay)

The biochemical selectivity of GSK2636771 was determined using a Homogeneous Time Resolved Fluorescence (HTRF) assay.[1][7] This assay measures the enzymatic activity of PI3K by detecting the product of the kinase reaction.

Principle: The assay is based on the competition between a biotinylated PI(3,4,5)P3 (PIP3) tracer and the PIP3 produced by the enzymatic reaction for binding to a GST-tagged GRP1-PH domain labeled with Europium cryptate and an anti-GST antibody labeled with XL665. When the enzyme is active, the produced PIP3 displaces the tracer, leading to a decrease in the FRET signal.

General Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of GSK2636771 in 100% DMSO.

-

Prepare the Lipid Working Solution containing the PI(4,5)P2 substrate.

-

Prepare the PI 3-Kinase/Lipid Working Solution by adding the respective PI3K isoform (p110α, p110β, p110γ, or p110δ) to the Lipid Working Solution.

-

Prepare the ATP Working Solution.

-

-

Assay Plate Setup (384-well format):

-

Add 0.5 µL of DMSO (for controls) or GSK2636771 solution to the appropriate wells.

-

Add 14.5 µL of Lipid Working Solution to the "minus enzyme" control wells.

-

Add 14.5 µL of the PI 3-Kinase/Lipid Working Solution to the "plus enzyme" control and inhibitor test wells.

-

-

Kinase Reaction:

-

Add 5 µL of ATP Working Solution to all wells to initiate the reaction.

-

Incubate the plate for 30 minutes at room temperature.

-

-

Detection:

-

Add 5 µL of Stop Solution to terminate the reaction.

-

Add 5 µL of the Detection Mix containing the Europium-labeled GRP1-PH domain and the XL665-labeled anti-GST antibody.

-

Incubate for 2 hours at room temperature.

-

-

Data Acquisition:

-

Measure the HTRF ratio on a compatible microplate reader.

-

Cell Viability Assay

The effect of GSK2636771 on cell proliferation was assessed using a CellTiter-Blue® cell viability assay.[4]

Protocol:

-

Cell Plating:

-

Plate cells in 96-well microtiter plates at an optimized density to ensure 80-90% confluency at the end of the experiment.

-

-

Compound Treatment:

-

After 24 hours, treat the cells with serial dilutions of GSK2636771 (ranging from 100 pM to 10 µM).

-

-

Incubation:

-

Incubate the cells for 72 hours.

-

-

Viability Assessment:

-

Add CellTiter-Blue® reagent to each well and incubate for 1.5 hours.

-

-

Data Analysis:

-

Measure fluorescence to determine cell viability.

-

Calculate the surviving fraction 50 (SF50), which is the drug concentration required for the survival of 50% of cells relative to untreated controls, using graphing software such as GraphPad Prism.[4]

-

AKT Phosphorylation Assay (Western Blotting)

The inhibition of downstream signaling was confirmed by measuring the phosphorylation of AKT.

Protocol:

-

Cell Treatment:

-

Treat PTEN-deficient cells with varying concentrations of GSK2636771 for a specified time.

-

-

Cell Lysis:

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Probe the membranes with primary antibodies against phospho-AKT (Ser473) and total AKT.

-

Use appropriate secondary antibodies conjugated to a detectable label.

-

-

Detection and Analysis:

-

Visualize the protein bands and quantify the levels of phosphorylated and total AKT to determine the effect of the inhibitor.

-

Signaling Pathways and Experimental Workflows

PI3Kβ Signaling Pathway

The following diagram illustrates the canonical PI3Kβ signaling pathway and the point of inhibition by GSK2636771.

Caption: PI3Kβ signaling pathway and GSK2636771 inhibition.

Experimental Workflow for In Vitro Kinase Assay

The diagram below outlines the general workflow for determining the in vitro enzymatic activity of GSK2636771 using an HTRF assay.

Caption: Workflow for in vitro kinase activity assessment.

References

The Pharmacodynamics of GSK2636771: A Selective PI3Kβ Inhibitor for PTEN-Deficient Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GSK2636771 is a potent and selective, orally bioavailable inhibitor of the β-isoform of phosphoinositide 3-kinase (PI3Kβ).[1] The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent driver in a multitude of human cancers.[2] A key mechanism for the hyperactivation of this pathway is the loss of the tumor suppressor phosphatase and tensin homolog (PTEN), which negatively regulates PI3K signaling. Preclinical evidence strongly indicates that tumors with PTEN loss are particularly dependent on the PI3Kβ isoform for survival, making selective PI3Kβ inhibition a promising therapeutic strategy.[1][2][3] This technical guide provides a comprehensive overview of the pharmacodynamics of GSK2636771, including its mechanism of action, key experimental data, and detailed protocols for its preclinical evaluation.

Mechanism of Action

GSK2636771 is an ATP-competitive inhibitor of PI3Kβ.[3][4] In PTEN-deficient tumors, the loss of PTEN's lipid phosphatase activity leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a wide range of substrates, promoting cell survival, proliferation, and growth. By selectively inhibiting the p110β catalytic subunit of PI3K, GSK2636771 blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to PIP3, thereby suppressing downstream Akt signaling and inducing apoptosis in PTEN-null cancer cells.[1]

Quantitative Data

The potency and selectivity of GSK2636771 have been characterized in various biochemical and cellular assays. The following tables summarize key quantitative data.

Table 1: Biochemical Potency and Selectivity of GSK2636771

| Parameter | PI3Kβ | PI3Kα | PI3Kγ | PI3Kδ |

| Ki (nM) | 0.89[1] | >800 (>900-fold selective)[1] | >800 (>900-fold selective)[1] | >8.9 (>10-fold selective)[1] |

| IC50 (nM) | 5.2[1][2] | >4700[2] | >4700[2] | 52[2] |

Table 2: In Vitro Cellular Activity of GSK2636771 in Cancer Cell Lines

| Cell Line | Cancer Type | PTEN Status | IC50 (nM) |

| PC-3 | Prostate Cancer | Null | 36 |

| HCC70 | Breast Cancer | Null | 72 |

| BT549 | Breast Cancer | Null | Data not consistently reported |

| MDA-MB-468 | Breast Cancer | Deficient | Concentration-dependent inhibition of pAKT observed |

| HCC1954 | Breast Cancer | Deficient | Concentration-dependent inhibition of pAKT observed |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacodynamics of GSK2636771. The following sections provide protocols for key experiments.

PI3K Enzyme Activity Assay (HTRF™)

This assay measures the enzymatic activity of PI3K isoforms and the inhibitory potential of compounds like GSK2636771.

Protocol:

-

Reagent Preparation:

-

Prepare a 4x reaction buffer containing MgCl2 and DTT.

-

Dilute the PI3K enzyme and PIP2 substrate in the 1x reaction buffer.

-

Prepare serial dilutions of GSK2636771 in DMSO, then dilute in the reaction buffer.

-

Prepare a 4x ATP solution in the reaction buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 2.5 µL of the GSK2636771 dilution or DMSO (vehicle control) to the appropriate wells.

-

Add 2.5 µL of the PI3K enzyme/PIP2 substrate mix to all wells.

-

Initiate the kinase reaction by adding 5 µL of the 4x ATP solution.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding 5 µL of HTRF stop solution containing EDTA and biotinylated PIP3.

-

Add 5 µL of HTRF detection mix (containing Europium cryptate-labeled anti-GST antibody and XL665-labeled streptavidin).

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

-

Data Acquisition and Analysis:

-

Read the plate using an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665nm/620nm * 10,000).

-

Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Viability Assay (alamarBlue®)

This assay measures cell proliferation and viability based on the metabolic activity of the cells.

Protocol:

-

Cell Plating:

-

Seed cancer cells (e.g., PC-3, HCC70) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of GSK2636771 in culture medium.

-

Remove the medium from the wells and add 100 µL of the GSK2636771 dilutions or vehicle control.

-

Incubate the plate for 72 hours.

-

-

Assay Measurement:

-

Add 10 µL of alamarBlue® reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence with excitation at 560 nm and emission at 590 nm using a microplate reader.[5]

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with medium and alamarBlue® but no cells).

-

Normalize the fluorescence readings to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the drug concentration and determine the IC50 value.

-

Western Blotting for Phospho-Akt (Ser473)

This technique is used to assess the inhibition of the PI3K pathway by measuring the phosphorylation status of its downstream effector, Akt.

Protocol:

-

Cell Lysis:

-

Plate cells and treat with GSK2636771 at various concentrations and time points.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.

-

Wash the membrane three times with TBST.

-